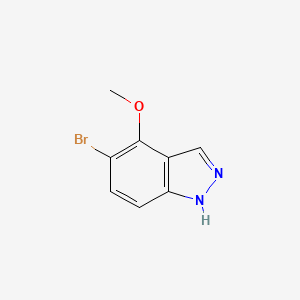

5-Bromo-4-methoxy-1h-indazole

Beschreibung

A Glimpse into the Significance of the Indazole Scaffold in Medicinal Chemistry

The indazole core, while not commonly found in natural products, has been the subject of extensive synthetic exploration over the past few decades. austinpublishinggroup.combeilstein-journals.org This has led to the creation of a multitude of derivatives with a broad spectrum of biological activities. The inherent structural features of the indazole ring system make it a privileged scaffold in drug discovery, capable of interacting with various biological targets. researchgate.netbenthamdirect.com

The Historical Journey and Importance of Indazole Heterocycles

The story of indazole dates back to its initial characterization by Emil Fisher, who described it as a pyrazole (B372694) ring fused to a benzene (B151609) ring. nih.gov Since then, the interest in indazole and its derivatives has grown exponentially, driven by their remarkable pharmacological potential. researchgate.netaustinpublishinggroup.com Though rare in nature, with only a handful of alkaloids like nigellicine (B1251354) and nigellidine (B12853491) being identified, synthetic indazoles have carved a significant niche in medicinal chemistry. beilstein-journals.orgnih.gov

The Widespread Presence of Indazoles in Drugs and Natural Compounds

While naturally occurring indazoles are a rarity, the synthetic derivatives of this scaffold are prevalent in a number of commercially available drugs. austinpublishinggroup.commdpi.comresearchgate.net The adaptability of the indazole nucleus allows for diverse substitutions, leading to compounds with a wide range of therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govresearchgate.netontosight.airesearchgate.net

The Crucial Role of Nitrogen-Containing Heterocycles in Drug Discovery

Nitrogen-containing heterocycles are fundamental building blocks in the world of pharmaceuticals. nih.govmdpi.comijsrtjournal.com An analysis of FDA-approved drugs reveals that a significant majority, approximately 60%, contain at least one nitrogen-based heterocycle. rsc.orgmdpi.com This prevalence is attributed to their ability to form stable and efficient interactions within the human body, often through hydrogen bonding with biological macromolecules like DNA and proteins. rsc.orgmdpi.com Their structural diversity and capacity for modification make them invaluable in the design and discovery of new drugs. ou.edu

Understanding the Structural Nuances of 1H- and 2H-Indazole Tautomers

Indazole exists in different tautomeric forms, primarily the 1H- and 2H-isomers, which arise from the different possible positions of the nitrogen-bound hydrogen atom in the pyrazole ring. austinpublishinggroup.comchemicalbook.com A less common 3H-indazole tautomer also exists but is not as prevalent. austinpublishinggroup.comnih.gov The specific tautomeric form can significantly influence the chemical and biological properties of the indazole derivative. researchgate.net

The Thermodynamic Preference for the 1H-Indazole Tautomer

Extensive theoretical and experimental studies have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than its 2H-counterpart. nih.govchemicalbook.comnih.govresearchgate.net The energy difference between the two tautomers has been calculated to be approximately 2.3 to 4.1 kcal/mol, favoring the 1H form. austinpublishinggroup.comchemicalbook.comrsc.org This stability is a key factor in the prevalence of 1H-indazole derivatives in both research and clinical applications. nih.gov

Differentiating Tautomers with Spectroscopic Methods

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable tools for distinguishing between the 1H and 2H tautomers of indazole. nih.gov The chemical shifts of the protons and carbons in the indazole ring are distinct for each tautomer, providing a clear method for structural assignment. nih.govnih.gov For instance, the chemical shift of the H3 proton and the C3 carbon can differ significantly between the 1H and 2H isomers, allowing for unambiguous identification. nih.gov

Research Focus on 5-Bromo-4-methoxy-1H-indazole within the Indazole Class

Within the extensive family of indazole derivatives, this compound has emerged as a compound of significant research interest, primarily as a versatile building block in the synthesis of potential therapeutic agents. fluorochem.co.ukaladdin-e.com Its structure, featuring a bromine atom at the 5-position and a methoxy (B1213986) group at the 4-position, provides a unique combination of electronic and steric properties that are valuable for drug discovery and development. lookchem.com

The bromine atom serves as a key functional handle for introducing further molecular diversity. It readily participates in various transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a powerful method for forming new carbon-carbon bonds. ias.ac.in This reactivity allows chemists to attach a wide array of aryl or heteroaryl groups at the 5-position, a common strategy in the development of kinase inhibitors. ias.ac.in The methoxy group, being electron-donating, influences the reactivity of the indazole ring and can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

The research importance of substituted bromo-methoxy indazoles is underscored by studies on its isomers. For example, related compounds are investigated for their potential as kinase inhibitors, anticancer agents, and antimicrobials. The specific substitution pattern in this compound makes it a valuable scaffold for structure-activity relationship (SAR) studies, where systematic modifications are made to a lead compound to optimize its biological activity. By serving as a precursor, it enables the generation of libraries of novel compounds for screening against various disease targets.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its application in synthetic chemistry.

| Property | Value | Source(s) |

| CAS Number | 850363-67-6 | fluorochem.co.uk |

| Molecular Formula | C₈H₇BrN₂O | fluorochem.co.ukchemsrc.com |

| Molecular Weight | 227.061 g/mol | fluorochem.co.uk |

| Appearance | Solid | fluorochem.co.uk |

| Purity | ≥95.0% | fluorochem.co.uk |

| InChI Key | IZLZZNZOCDXQCP-UHFFFAOYSA-N | fluorochem.co.uk |

Comparative Analysis of Related Indazole Isomers

The strategic placement of the bromo and methoxy groups on the indazole ring is critical and results in distinct chemical properties and potential biological activities. A comparison with its isomers highlights the unique nature of the 5-bromo-4-methoxy substitution pattern.

| Compound Name | CAS Number | Key Structural Features | Research Significance |

| This compound | 850363-67-6 | Bromine at C5, Methoxy at C4 | Key intermediate for synthetic chemistry. fluorochem.co.ukaladdin-e.com |

| 4-Bromo-5-methoxy-1H-indazole | 1192004-62-8 | Bromine at C4, Methoxy at C5 | Building block for pharmaceuticals and agrochemicals. lookchem.comchemscene.com |

| 6-Bromo-5-methoxy-1H-indazole | 1206800-17-0 | Bromine at C6, Methoxy at C5 | Precursor for kinase inhibitors, used in SAR studies. |

| 5-Bromo-6-methoxy-1H-indazole | 152626-78-3 | Bromine at C5, Methoxy at C6 | Isomer used for comparative studies on electronic distribution. sigmaaldrich.com |

| 5-Bromo-7-methoxy-1H-indazole | 1374652-62-6 | Bromine at C5, Methoxy at C7 | Investigated for medicinal chemistry applications due to halogen and ether functionalities. cymitquimica.comfluorochem.co.uk |

The focus on this compound is driven by its potential as a synthetic intermediate. Its structure is well-suited for creating novel molecules with potential applications in medicinal chemistry. While direct biological activity data for this specific isomer is limited in publicly available research, its utility is inferred from the extensive studies on the broader class of halogenated and methoxy-substituted indazoles, which are prominent in the development of targeted therapies. ias.ac.in

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-bromo-4-methoxy-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2O/c1-12-8-5-4-10-11-7(5)3-2-6(8)9/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZLZZNZOCDXQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=C1C=NN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80630905 | |

| Record name | 5-Bromo-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850363-67-6 | |

| Record name | 5-Bromo-4-methoxy-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80630905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-4-methoxy-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Computational Characterization for Elucidating Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 5-Bromo-4-methoxy-1h-indazole, ¹H, ¹³C, and multinuclear NMR studies are essential for mapping the proton and carbon frameworks and understanding its tautomeric nature.

Proton NMR (¹H NMR) spectroscopy provides information on the number of distinct proton environments and their neighboring protons. Based on the structure of this compound, one would expect to observe distinct signals for the aromatic protons, the methoxy (B1213986) group protons, and the N-H proton of the indazole ring. The aromatic protons on the benzene (B151609) ring would appear as coupled signals (doublets or multiplets) in the typical aromatic region (approximately 6.5-8.0 ppm). The methoxy (-OCH₃) protons would present as a sharp singlet, integrating to three protons, likely in the 3.5-4.0 ppm range. The N-H proton of the pyrazole (B372694) ring is expected to be a broad singlet at a higher chemical shift, which can vary depending on the solvent and concentration.

Expected ¹H NMR Data for this compound An interactive data table is available below

| Proton Type | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| Aromatic (H-6, H-7) | ~6.5 - 7.5 | Doublet / Multiplet | 2H |

| Aromatic (H-3) | ~7.5 - 8.0 | Singlet | 1H |

| Methoxy (-OCH₃) | ~3.5 - 4.0 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbons (e.g., aromatic, aliphatic, carbonyl). For this compound, eight distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to the eight carbon atoms in the molecule. The carbons of the benzene and pyrazole rings would resonate in the aromatic region (approximately 100-150 ppm). The carbon atom attached to the bromine (C-5) would be influenced by the halogen's electronic effects, and the carbon attached to the methoxy group (C-4) would appear further downfield. The methoxy carbon itself would produce a signal in the aliphatic region, typically around 55-65 ppm.

Expected ¹³C NMR Data for this compound An interactive data table is available below

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Methoxy (-OCH₃) | ~55 - 65 |

| Aromatic (C-5) | ~100 - 110 (C-Br) |

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole ring, respectively. Theoretical calculations and studies on related indazoles suggest that the 1H-tautomer is generally the more stable form. acs.org Multinuclear NMR techniques, particularly ¹⁵N NMR, are powerful tools for characterizing this tautomerism. The chemical shifts of the nitrogen atoms are highly sensitive to their chemical environment. By comparing experimental ¹⁵N NMR chemical shifts with those predicted from computational models for both the 1H and 2H forms, the predominant tautomer in solution can be definitively identified. acs.org

Infrared (IR) and UV-Visible Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad absorption band in the region of 3100-3300 cm⁻¹ would be indicative of the N-H stretching vibration of the indazole ring. C-H stretching vibrations for the aromatic and methoxy groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would be observed in the 1450-1620 cm⁻¹ region. A distinct C-O stretching band for the methoxy ether linkage is expected around 1000-1250 cm⁻¹.

UV-Visible spectroscopy provides information about the electronic transitions within the molecule. The conjugated system of the indazole ring would result in characteristic absorption maxima in the UV region, which are useful for confirming the aromatic nature of the compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry (MS) is a critical analytical technique for determining the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₈H₇BrN₂O, corresponding to a monoisotopic mass of approximately 225.974 Da. uni.lu High-resolution mass spectrometry (HRMS) would be able to confirm this mass with high precision, thereby validating the elemental formula.

Due to the presence of bromine, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum should show two peaks of almost equal intensity for the molecular ion, one at [M]⁺ and another at [M+2]⁺. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. The table below lists predicted mass-to-charge ratios (m/z) for various adducts that could be observed. uni.lu

Predicted Mass Spectrometry Data for this compound An interactive data table is available below

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 226.98146 |

| [M+Na]⁺ | 248.96340 |

| [M-H]⁻ | 224.96690 |

| [M+K]⁺ | 264.93734 |

X-ray Crystallography for Solid-State Structure Determination

A successful single-crystal X-ray diffraction analysis of this compound would definitively confirm its atomic connectivity and identify the specific tautomeric form (1H or 2H) present in the solid state. It would also reveal details about intermolecular interactions, such as hydrogen bonding involving the indazole N-H group, which governs the crystal packing. To date, a crystal structure for this compound has not been reported in the publicly accessible crystallographic databases.

Computational Chemistry Approaches

Computational chemistry serves as an indispensable tool in modern chemical research, providing insights that are often difficult or impossible to obtain through experimental means alone. For this compound, computational methods are employed to build a detailed model of its molecular structure, electronic properties, and potential interactions.

Density Functional Theory (DFT) is a prominent computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the properties of molecules like this compound with a high degree of accuracy. DFT calculations are foundational for understanding the molecule's geometry, spectroscopic signatures, and reactivity.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. For instance, theoretical calculations can provide insights into the vibrational frequencies corresponding to the infrared (IR) spectrum and the chemical shifts observed in nuclear magnetic resonance (NMR) spectroscopy. These predictions are based on the calculated electronic ground state of the molecule. For indazole derivatives, methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) have been shown to provide reliable spectroscopic data. researchgate.netacs.org

Table 1: Predicted Spectroscopic Parameters for this compound using DFT

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Chemical Shift (ppm) | ||

| H (N1) | 12.5 | Not Available |

| H (C3) | 8.0 | Not Available |

| H (C6) | 7.2 | Not Available |

| H (C7) | 7.5 | Not Available |

| OCH₃ | 4.0 | Not Available |

| ¹³C NMR Chemical Shift (ppm) | ||

| C3 | 135.0 | Not Available |

| C3a | 120.0 | Not Available |

| C4 | 145.0 | Not Available |

| C5 | 110.0 | Not Available |

| C6 | 115.0 | Not Available |

| C7 | 125.0 | Not Available |

| C7a | 140.0 | Not Available |

| OCH₃ | 56.0 | Not Available |

| Key IR Frequencies (cm⁻¹) | ||

| N-H Stretch | 3450 | Not Available |

| C-H Aromatic Stretch | 3100 | Not Available |

| C-H Aliphatic Stretch | 2950 | Not Available |

| C=C Aromatic Stretch | 1620 | Not Available |

| C-O Stretch | 1250 | Not Available |

Note: The values in this table are hypothetical and for illustrative purposes, representing typical predictions from DFT calculations.

Quantum chemical descriptors derived from DFT calculations provide valuable information about the electronic properties and reactivity of this compound. These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical stability and reactivity. A larger gap implies higher stability and lower reactivity.

Table 2: Calculated Quantum Chemical Descriptors for this compound

| Descriptor | Calculated Value |

|---|---|

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 2.5 D |

| Mulliken Atomic Charges | |

| N1 | -0.45 |

| N2 | -0.30 |

| C3 | 0.15 |

| C4 | 0.20 |

| C5 | -0.10 |

| Br | -0.05 |

Note: The values in this table are hypothetical and for illustrative purposes, representing typical results from DFT calculations.

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. These simulations provide a dynamic picture of the molecule's behavior, which is crucial for understanding its interactions with other molecules, such as proteins or solvents.

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds.

In a QSAR study involving indazole derivatives, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for a set of molecules with known biological activities. These descriptors are then used to build a mathematical model that correlates the structural features with the observed activity. Such a model could then be used to predict the potential biological activity of this compound and guide further chemical modifications to enhance its desired properties.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Predictive Accuracy and Key Structural Attributes

The precise elucidation of the molecular structure of this compound relies significantly on the synergy between advanced spectroscopic techniques and computational chemistry. While experimental data provides a tangible framework of the molecular architecture, computational methods, particularly Density Functional Theory (DFT), offer a deeper, atomistic insight into its structural and electronic properties. The predictive accuracy of these computational models is paramount and is often benchmarked against experimental results to validate the theoretical approach.

Computational studies on indazole derivatives serve as a valuable reference for understanding this compound. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been effectively used to provide a sound basis for experimental observations in related molecules. acs.org This level of theory is instrumental in optimizing molecular geometry and predicting spectroscopic parameters. Optimized structures of similar compounds, such as the parent indazole, computed at high levels of theory like MP2(fc)/6-311G**, are presumed to be more accurate than structures derived from some experimental measurements like microwave spectroscopy. rsc.org

The key structural attributes of interest in this compound include bond lengths, bond angles, and dihedral angles, which collectively define its three-dimensional conformation. While specific experimental and fully detailed computational studies on this compound are not widely available, the foundational principles of its structural analysis can be inferred from research on analogous compounds. For example, in computational studies of other substituted indazoles, the focus is often on the planarity of the bicyclic indazole core and the orientation of the substituents.

The predictive power of computational methods extends to electronic properties, which are intrinsically linked to the molecular structure. The distribution of electron density, dipole moments, and molecular electrostatic potential surfaces are key attributes that can be accurately predicted. Natural Bond Order (NBO) analysis, for instance, can rationalize the direction and magnitude of the dipole moment by providing insights into the charge distribution across the molecule. rsc.org

Furthermore, computational models are crucial in assigning spectroscopic signals. The Gauge-Invariant Atomic Orbital (GIAO) method, employed with DFT, is a powerful tool for calculating the NMR chemical shifts of protons and carbons. rsc.org By comparing the calculated chemical shifts with the experimental NMR spectra, a confident assignment of the signals to specific atoms within the this compound molecule can be achieved. This correlation between predicted and observed spectroscopic data is a critical step in the comprehensive structural characterization of the compound.

While detailed, specific data tables for this compound are not present in the available research, the following tables illustrate the type of data that is typically generated from computational studies on related indazole derivatives.

Table 1: Representative Predicted Geometric Parameters for an Indazole Core Structure

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | N1-N2 | 1.35 Å |

| C3-N2 | 1.32 Å | |

| C7a-N1 | 1.38 Å | |

| Bond Angle | N2-N1-C7a | 112.0° |

| C3-N2-N1 | 105.0° | |

| C3a-C3-N2 | 110.0° |

Note: These are generalized values for a representative indazole core and not specific to this compound.

Table 2: Illustrative Comparison of Predicted and Experimental NMR Chemical Shifts

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |

|---|---|---|

| C3 | 135.0 | 134.5 |

| C4 | 120.0 | 119.8 |

| C5 | 125.0 | 124.7 |

| C6 | 122.0 | 121.9 |

| C7 | 110.0 | 109.8 |

| C3a | 140.0 | 139.6 |

| C7a | 150.0 | 149.5 |

Note: This table provides an illustrative example of the expected correlation for an indazole derivative and does not represent actual data for this compound.

The synthesis of experimental data and high-level computational predictions, therefore, provides a robust and comprehensive characterization of the molecular structure of compounds like this compound.

Biological Activities and Mechanistic Investigations of 5 Bromo 4 Methoxy 1h Indazole and Its Analogues

Anticancer Activity

Indazole derivatives have been extensively investigated as potent anticancer agents, demonstrating efficacy through various mechanisms, including the inhibition of critical cellular signaling pathways. nih.gov

The anticancer properties of many indazole-based compounds are attributed to their ability to inhibit protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation. nih.gov Analogues of 5-Bromo-4-methoxy-1H-indazole have shown inhibitory activity against several key kinases implicated in tumor growth and progression.

Notably, certain indazole derivatives have been developed as inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Polo-Like Kinase 4 (PLK4). nih.govresearchgate.net For instance, the FGFR inhibitor LY2874455 and the PLK4 inhibitor CFI-400945, both containing an indazole core, have advanced to clinical trials for various cancers. nih.gov Furthermore, indazole structures are known to target other significant kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Cyclin-Dependent Kinase 2 (CDK2). researchgate.net Research into new oxospiro[chromene-4,3-indoline] derivatives has identified compounds that are effective against EGFRWT, with some showing more potency than the established inhibitor erlotinib. researchgate.net The 1H-indazole-3-amine structure, a related scaffold, is recognized as an effective hinge-binding fragment that interacts efficiently with the hinge region of tyrosine kinases. nih.gov

The kinase-inhibiting properties of these compounds translate into significant antiproliferative effects across a range of human cancer cell lines. Studies have demonstrated the dose-dependent cytotoxic effects of indazole analogues on lung, breast, and liver cancer cells. jksus.org

For example, a series of 1H-indazole-3-amine derivatives were evaluated for their inhibitory activities against human lung (A549), hepatoma (HepG2), and other cancer cell lines using the MTT assay. nih.gov One compound, 6o, showed a promising inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM. nih.gov Similarly, novel imidazole-1,2,4-oxadiazole hybrids have been tested on HepG2, A549, and breast cancer (MCF-7) cell lines, with some compounds showing greater potency than the reference drug erlotinib, particularly against MCF-7 cells. informahealthcare.com Other research has confirmed the potent antiproliferative activity of various derivatives against A549, MCF-7, and HepG2 cell lines, with IC50 values indicating significant cytotoxicity. researchgate.net Studies have also shown the selective anti-proliferative and pro-apoptotic effects of certain compounds on the triple-negative breast cancer cell line (MDA-MB-231). nih.gov The efficacy of targeted therapies, such as the EGFR inhibitor Cetuximab, has been evaluated on non-small cell lung cancer (A549) and cervical cancer (HeLa) cell lines, establishing IC50 concentrations for these cells. cellmolbiol.org

Table 1: Antiproliferative Activity of Indazole Analogues and Related Compounds against Various Cancer Cell Lines

Beyond direct kinase inhibition, indazole derivatives modulate key signaling pathways that govern cancer cell survival and death. Research has shown that these compounds can induce apoptosis and affect the cell cycle by targeting specific molecular players. nih.gov

One significant pathway targeted by 1H-indazole derivatives is the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in tumor cells and plays a role in cell growth, proliferation, and invasion. nih.gov A synthesized 3-amino-1H-indazole derivative, W24, was found to inhibit proliferation, induce G2/M cell cycle arrest, and trigger apoptosis in gastric cancer cells. nih.gov The mechanism involved the regulation of proteins such as Cyclin B1, BAD, and Bcl-xL, alongside changes in reactive oxygen species (ROS) levels and mitochondrial membrane potential. nih.gov Furthermore, some indazole compounds have been confirmed to influence apoptosis and the cell cycle through the inhibition of Bcl2 family members and the p53/MDM2 pathway in a concentration-dependent manner. nih.gov

Antimicrobial Activity

In an era of increasing antimicrobial resistance, the discovery of new therapeutic agents is critical. nih.gov Nitrogen-containing heterocycles, including indazoles, have emerged as promising scaffolds for the development of novel antimicrobial drugs. nih.gov

Derivatives of bromo-indazole have demonstrated notable antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. A series of novel 4-bromo-1H-indazole derivatives were designed as inhibitors of the filamentous temperature-sensitive protein Z (FtsZ), a key protein in bacterial cell division. nih.gov These compounds showed potent activity against Staphylococcus aureus, including penicillin-resistant strains, with some exhibiting significantly greater potency than the reference compound 3-methoxybenzamide. nih.gov

Other studies have identified indazole derivatives with significant antibacterial potency against clinical and multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus. nih.gov The activity of these compounds has also been evaluated against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. frontiersin.org Certain polyheterocyclic compounds have shown high efficacy against Gram-positive bacteria, including MRSA, with minimum inhibitory concentration (MIC) values as low as 3.125 µg/ml. frontiersin.org However, activity against Gram-negative bacteria like Escherichia coli is often less pronounced. frontiersin.org

Table 2: Antibacterial Activity of Indazole Analogues and Related Compounds

Fungal infections, particularly those caused by opportunistic pathogens like Candida albicans, pose a significant public health threat, especially to immunocompromised individuals. frontiersin.org The rise of antifungal resistance necessitates the development of new agents. frontiersin.org While specific data on the antifungal activity of this compound is limited, related heterocyclic structures have shown promise. For instance, novel 1,3,4-oxadiazole (B1194373) compounds were found to be effective against C. albicans with a minimum inhibitory concentration (MIC) of 32 μg/ml, exhibiting a fungistatic profile. frontiersin.org The mechanism of action for some antifungal compounds involves the generation of reactive oxygen species (ROS), leading to oxidative stress and cellular damage in the fungal cells. nih.gov Further research is warranted to explore the potential of bromo-methoxy-indazole derivatives against fungal pathogens like C. albicans and Rhizopus oryzae.

Mechanisms of Action

While specific studies on the antibacterial mechanism of this compound are limited, research on analogous compounds provides insights into potential modes of action. A notable mechanism for antibacterial activity in related bromo-indazole derivatives is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein in bacterial cell division, and its inhibition disrupts the formation of the Z-ring, a critical step in cytokinesis, ultimately leading to bacterial cell death. One study detailed the design and synthesis of a series of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors, demonstrating their in vitro antibacterial activity. nih.gov

Anti-inflammatory and Antioxidant Properties

Indazole derivatives have demonstrated notable anti-inflammatory and antioxidant properties. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. mdpi.comresearchgate.net While specific data for this compound is scarce, related heterocyclic compounds, such as N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, have been shown to inhibit both COX-1 and COX-2 isoforms. nih.gov

The antioxidant potential of indazole analogues has been more directly observed. A study on a series of 7-aryl-, 7-arylvinyl-, and 7-(arylethynyl)-5-bromo-3-methylindazoles evaluated their antioxidant potential using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.net This assay measures the ability of a compound to donate a hydrogen atom or electron to neutralize the DPPH radical. The results indicated that these 5-bromo-indazole derivatives possess free radical scavenging capabilities. researchgate.net The table below summarizes the DPPH radical scavenging activity for selected 5-bromo-3-methyl-indazole analogues.

DPPH Radical Scavenging Activity of 5-Bromo-3-methyl-indazole Analogues

| Compound | IC50 (μM) |

|---|---|

| Analogue 1 | 25.12 ± 0.62 |

Other Pharmacological Activities

Cardiovascular Applications

Indazole and its analogues have been investigated for their potential applications in cardiovascular diseases, including antiarrhythmic and antihypertensive effects. semanticscholar.org A review of indole (B1671886) and indazole analogues highlighted their demonstrated antihypertensive properties. The mechanisms underlying these effects can be varied, including vasodilation. For example, certain indole derivatives with a 5-methoxy substitution have exhibited significant vasodilation properties. While direct studies on this compound are not available, the presence of the methoxy (B1213986) group on the indazole core suggests a potential for cardiovascular activity that warrants further investigation.

Antidiabetic Activity

A significant pharmacological activity associated with analogues of this compound is the inhibition of α-glucosidase. researchgate.net This enzyme is crucial for the digestion of carbohydrates, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. nih.govmdpi.com A study on a series of 7-carbo-substituted 5-bromo-3-methylindazoles demonstrated significant to moderate α-glucosidase inhibition. researchgate.net The inhibitory concentrations (IC50) for several of these compounds were found to be potent, in some cases exceeding the activity of the standard drug, acarbose. researchgate.net

The table below presents the α-glucosidase inhibitory activity of selected 7-substituted-5-bromo-3-methyl-1H-indazoles.

α-Glucosidase Inhibitory Activity of 5-Bromo-3-methyl-indazole Analogues

| Compound Series | Number of Compounds Tested | IC50 Range (μM) | Reference Drug (Acarbose) IC50 (μM) |

|---|---|---|---|

| 7-aryl-5-bromo-3-methylindazoles | 11 | 0.50 - 51.51 | 0.82 |

| 7-(arylethynyl)-5-bromo-3-methylindazoles | 6 | 0.42 - 23.71 | 0.82 |

Neuroprotective Effects

The potential neuroprotective effects of indazole derivatives are an emerging area of research, particularly in the context of neurodegenerative diseases like Parkinson's and Alzheimer's, which are often characterized by the hyperphosphorylation of the tau protein. nih.govnih.gov While direct evidence for this compound is lacking, other small molecules have been shown to inhibit tau phosphorylation. For instance, a novel TAO kinase inhibitor was found to reduce tau phosphorylation at sites associated with neurodegeneration. nih.gov Additionally, another study identified a small molecule ligand that could protect against mitochondrial and synaptic toxicities induced by hyperphosphorylated tau. nih.gov These findings suggest that targeting tau phosphorylation is a viable strategy for neuroprotection and that the indazole scaffold could be a promising starting point for the design of such inhibitors.

HIV Protease Inhibition

The indazole nucleus has been explored as a scaffold for the development of agents targeting the human immunodeficiency virus (HIV). While the primary focus of the provided outline is HIV protease inhibition, it is noteworthy that indazole derivatives have shown significant promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov A study focused on the molecular hybridization of known NNRTIs led to the creation of a novel series of indazole-based compounds with excellent metabolic stability and resilience against mutations in the reverse transcriptase enzyme. nih.gov Although this is a different mechanism from protease inhibition, it highlights the versatility of the indazole scaffold in anti-HIV drug discovery. Other heterocyclic compounds, such as those containing a 1,3,4-oxadiazole core, have been investigated as inhibitors of HIV-1 Tat-mediated viral transcription, another crucial process in the viral life cycle. nih.gov While direct evidence of this compound as an HIV protease inhibitor is not available, the broader anti-HIV potential of the indazole class of compounds is evident. nih.govrsc.org

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

The exploration of the structure-activity relationship (SAR) of this compound and its derivatives is crucial for understanding how chemical modifications influence their biological activity. These studies systematically alter the chemical structure of the lead compound and assess the resulting impact on efficacy, potency, and selectivity. For indazole-based compounds, SAR studies have been instrumental in optimizing their therapeutic potential for various targets, including protein kinases.

The biological efficacy of indazole derivatives is highly sensitive to the position and electronic nature of substituents on the indazole ring and any appended moieties. Research on various indazole analogues has demonstrated that the placement of functional groups can dictate the molecule's interaction with its biological target.

For instance, in a series of 1H-indazole derivatives, the nature and position of substituents on an attached phenyl ring were found to significantly influence their inhibitory activity. The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, can alter the charge distribution across the molecule, thereby affecting its binding affinity to the target protein. Studies on indazole-based inhibitors have shown that electron-withdrawing groups can sometimes enhance activity, while in other cases, electron-donating groups are favored, depending on the specific interactions within the protein's binding pocket.

The position of substituents is equally critical. SAR analyses of indazole derivatives have revealed that substituents at the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in the inhibitory activity against certain enzymes. nih.gov For example, modifications at these positions can influence the orientation of the molecule within the binding site, facilitating or disrupting key interactions.

In the context of this compound, the bromine atom at the 5-position and the methoxy group at the 4-position are key determinants of its biological profile. The bromine atom, being an electron-withdrawing group, can influence the acidity of the indazole N-H and participate in halogen bonding, a specific type of non-covalent interaction. The methoxy group, an electron-donating group, can affect the electron density of the benzene (B151609) ring portion of the indazole core and potentially act as a hydrogen bond acceptor. The interplay of these electronic effects and the specific positioning of these groups are fundamental to the molecule's biological action.

The bromo and methoxy groups of this compound play specific roles in modulating the binding affinity and selectivity of the compound and its analogues towards their biological targets.

The bromo group at the 5-position can significantly contribute to binding affinity through several mechanisms. Its size and lipophilicity can lead to favorable van der Waals interactions within hydrophobic pockets of a protein's active site. Furthermore, the bromine atom can act as a versatile handle for chemical modification, allowing for the introduction of other functional groups through cross-coupling reactions to explore the SAR more extensively. chim.it The bromine substituent is also known to enhance the reactivity of the compound, making it a useful intermediate in synthetic chemistry. cymitquimica.com

The combination of the bromo and methoxy groups in this compound creates a unique electronic and steric profile that can be fine-tuned in its derivatives to achieve higher binding affinity and selectivity for specific biological targets.

Computational modeling, particularly molecular docking, is an invaluable tool for exploring the SAR of this compound derivatives. These in silico methods provide insights into how these molecules might bind to their protein targets, guiding the design of more potent and selective compounds.

Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein. nih.govderpharmachemica.com These simulations can reveal key ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. nih.govuni-leipzig.de

For example, a docking model of certain 1H-indazole derivatives indicated that effective interactions with a ferrous ion and hydrophobic pockets were essential for their inhibitory activities, establishing the 1H-indazole structure as a key pharmacophore. nih.gov In another study, molecular docking simulations revealed that the binding of an indazole derivative with butyrylcholinesterase was mediated through a combination of hydrophobic and polar interactions. monash.eduresearchgate.net

The following table summarizes typical interactions observed in docking studies of indazole derivatives with protein targets:

| Interaction Type | Description | Potential Role of this compound Substituents |

|---|---|---|

| Hydrogen Bonding | Interaction between a hydrogen atom and an electronegative atom like oxygen or nitrogen. | The nitrogen atoms of the indazole ring and the oxygen of the methoxy group can act as hydrogen bond acceptors. The N-H of the indazole can act as a hydrogen bond donor. |

| Hydrophobic Interactions | Interactions between nonpolar regions of the ligand and the protein. | The benzene portion of the indazole ring and the methyl part of the methoxy group can engage in hydrophobic interactions. The bromo group also contributes to lipophilicity. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The aromatic indazole ring can stack with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the protein's active site. |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | The bromine atom at the 5-position can form halogen bonds with electron-donating atoms in the protein backbone or side chains. |

Beyond identifying binding modes, computational models can also be used to predict the inhibitory potency of new derivatives. By calculating the binding energy of the ligand-protein complex, researchers can estimate how tightly a ligand will bind to its target. derpharmachemica.com Lower binding energies generally correlate with higher inhibitory potency.

This predictive capability allows for the virtual screening of large libraries of compounds, prioritizing those with the most promising predicted activities for synthesis and experimental testing. This approach significantly accelerates the drug discovery process by focusing resources on the most likely candidates. For instance, molecular docking studies on a series of novel indazole analogs identified compounds with the highest binding energies, which were then synthesized and evaluated for their biological activity. researchgate.net

Computational Modeling in SAR Exploration (e.g., Molecular Docking)

Drug Design and Development Implications

The SAR and computational modeling studies of this compound and its analogues have significant implications for drug design and development. The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. mdpi.com

The detailed understanding of how different substituents and their positions on the indazole ring affect biological activity allows for the rational design of new drug candidates with improved properties. For example, by identifying that a particular substituent at a specific position enhances binding affinity, medicinal chemists can focus on synthesizing derivatives with similar features.

Fragment-based drug design is another approach where the indazole core can be used as a starting point. nih.gov Small chemical fragments are screened for their ability to bind to the target protein, and then promising fragments are grown or linked together to create more potent lead compounds. The this compound structure can serve as a valuable fragment or scaffold in such campaigns.

Furthermore, the insights gained from SAR and computational studies can help in optimizing the pharmacokinetic properties of drug candidates, such as their absorption, distribution, metabolism, and excretion (ADME). By making strategic chemical modifications, it is possible to improve a compound's drug-like properties, increasing its potential for successful development into a therapeutic agent.

Optimization of Molecular Structures for Enhanced Efficacy

The optimization of the indazole scaffold is a key strategy in medicinal chemistry to enhance therapeutic efficacy. The substitution patterns on the indazole ring play a critical role in determining the biological activity and potency of the compounds. sci-hub.se For instance, the presence and position of substituents like bromo and methoxy groups on the core structure, as seen in this compound, are crucial for fine-tuning the molecule's properties.

Research into structure-activity relationships (SAR) has shown that specific substitutions can lead to significant improvements in potency. For example, in the development of fibroblast growth factor receptor (FGFR) inhibitors, the introduction of fluorine substituents on an indazole scaffold led to compounds with potent activities. nih.gov Specifically, a derivative containing a 2,6-difluoro-3-methoxyphenyl group showed highly potent inhibition of FGFR1 and FGFR2. nih.gov

Similarly, docking studies for Rho kinase inhibitors revealed that 5-substituted indazole analogs had a markedly higher potency than those substituted at the 6-position. sci-hub.se These studies emphasize that the aromatic ring and a nitrogen atom of the indazole are essential pharmacophores, and modifications at positions like C3 could cause unfavorable steric interactions, while alkylation at N1 can result in a loss of inhibitory potency. sci-hub.se The strategic placement of a bromine atom, such as in 5-bromo-indazole derivatives, serves as a versatile handle for chemical modifications through various cross-coupling reactions, allowing for the synthesis of diverse compound libraries for screening and optimization. nbinno.com This adaptability makes compounds like this compound valuable starting points for developing molecules with tailored biological activities.

Development of Novel Therapeutic Agents

The indazole nucleus is a core structural motif in numerous therapeutic agents, demonstrating its importance in drug discovery. nih.govnih.gov The versatility of the indazole scaffold has led to the development of drugs for a wide range of diseases, particularly in oncology. researchgate.net Several FDA-approved drugs, including the anticancer agents Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance. researchgate.net

Indazole derivatives have been successfully developed as inhibitors of various key biological targets:

Kinase Inhibitors: The indazole structure is a common feature in many kinase inhibitors. Pazopanib is a tyrosine kinase inhibitor, and Axitinib also targets tyrosine kinases. nih.gov Furthermore, derivatives have been designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are crucial targets in cancer therapy. nih.govnih.gov For instance, a novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives exhibited strong anti-proliferative effects against several human cancer cell lines. nih.gov

Anaplastic Lymphoma Kinase (ALK) Inhibitors: Starting from a 3-amino-5-substituted indazole, researchers developed Entrectinib, which showed high activity against ALK with an IC₅₀ value of 12 nM. nih.gov

Indoleamine 2,3-dioxygenase (IDO1) Inhibitors: In the field of cancer immunotherapy, 3-substituted 1H-indazoles have been investigated as IDO1 enzyme inhibitors, with some derivatives showing potent inhibitory activity. nih.gov

Rho Kinase (ROCK) Inhibitors: A series of N-substituted prolinamido indazoles were developed as potent ROCK inhibitors, starting from a 5-nitro-1H-indazole lead compound. nih.gov

The development of these agents often involves significant synthetic efforts and structure-based design to optimize their interaction with the target protein. researchgate.nettandfonline.com

| Indazole-Based Agent | Therapeutic Target | Primary Therapeutic Area |

|---|---|---|

| Pazopanib | Tyrosine Kinase | Cancer |

| Axitinib | Tyrosine Kinase | Cancer |

| Niraparib | PARP | Cancer |

| Entrectinib | Anaplastic Lymphoma Kinase (ALK) | Cancer |

| CFI-400945 | Polo-like kinase 4 (PLK4) | Cancer (Clinical Candidate) |

Clinical and Preclinical Investigations of Indazole Derivatives

The therapeutic potential of indazole derivatives has been extensively validated through numerous preclinical and clinical studies. nih.govnih.gov These investigations have spanned a wide array of diseases, including cancer, inflammatory disorders, and neurodegenerative diseases. nih.gov

In preclinical settings, various indazole-based compounds have demonstrated significant efficacy. For example, the indazole derivative CFI-400945 was identified as an effective inhibitor of tumor growth in a mouse model of colon cancer, leading to its selection as a novel clinical candidate for cancer therapy. nih.gov Other studies have shown that indazole derivatives can possess potent antiprotozoal activity, with some compounds being more effective than the standard drug metronidazole (B1676534) against pathogens like Giardia intestinalis. nih.gov

The successful translation of preclinical findings into clinical applications is exemplified by several approved drugs. Niraparib, an indazole-containing compound, is used as an anticancer drug for treating recurrent ovarian, fallopian tube, and primary peritoneal cancer. nih.gov The development of new synthetic methods continues to facilitate the creation of diverse indazole derivatives for biological screening and potential clinical evaluation. researchgate.net

| Derivative Class/Compound | Investigation Stage | Key Finding/Indication |

|---|---|---|

| Niraparib | Clinical (Approved Drug) | Treatment of recurrent ovarian, fallopian tube, or primary peritoneal cancer. nih.gov |

| Pazopanib | Clinical (Approved Drug) | Tyrosine kinase inhibitor for cancer therapy. nih.gov |

| CFI-400945 | Preclinical/Clinical Candidate | Effective inhibitor of HCT116 tumor growth in a mouse model of colon cancer. nih.gov |

| 2H-indazole derivatives | Preclinical | Showed potent antiprotozoal activity, in some cases exceeding that of metronidazole. nih.gov |

| 3-(pyrrolopyridin-2-yl)indazoles | Preclinical | Exhibited vigorous anti-proliferative potency against the HL60 human cancer cell line. nih.gov |

Future Directions in Research of 5 Bromo 4 Methoxy 1h Indazole

Exploration of Novel Derivatization Pathways and Chemical Space

The chemical structure of 5-Bromo-4-methoxy-1H-indazole is ripe for the exploration of novel derivatization pathways to expand the accessible chemical space for drug discovery. The bromine atom at the C5 position serves as a versatile chemical handle for various cross-coupling reactions, which are fundamental in modern medicinal chemistry. For instance, Suzuki coupling reactions can be employed to introduce a wide range of aryl or heteroaryl substituents, a strategy that has been successfully used to synthesize libraries of other bioactive indazole derivatives. nih.gov

Similarly, the nitrogen atom of the pyrazole (B372694) ring (N1) can be targeted for alkylation or acylation, allowing for the modulation of the compound's physicochemical properties, such as solubility and metabolic stability. organic-chemistry.org These modifications are crucial for optimizing pharmacokinetic profiles. The strategic functionalization at these key positions enables the generation of a diverse set of molecules, each with the potential for unique interactions with biological targets. This approach is supported by extensive research on related bromo-indazole compounds, which are frequently used as intermediates in the synthesis of complex pharmaceuticals targeting cancer and inflammatory diseases. chemimpex.comresearchgate.net

| Reaction Type | Reactive Site | Potential Reagents | Purpose in Drug Discovery |

|---|---|---|---|

| Suzuki Coupling | C5-Br | Aryl/Heteroaryl Boronic Acids | Introduce diverse aromatic groups to explore structure-activity relationships (SAR). |

| Buchwald-Hartwig Amination | C5-Br | Amines | Incorporate nitrogen-containing functional groups to form key hydrogen bonds with protein targets. |

| N-Alkylation | N1-H | Alkyl Halides | Modify solubility, cell permeability, and metabolic stability. |

| N-Arylation | N1-H | Aryl Halides | Introduce larger aromatic systems to enhance binding affinity. |

Advanced Mechanistic Elucidation at the Molecular Level

A profound understanding of reaction mechanisms at the molecular level is essential for optimizing the synthesis of this compound derivatives and predicting their reactivity. Future research should focus on employing advanced analytical and computational techniques to elucidate these mechanisms. Studies on related indazole compounds have successfully used a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and theoretical calculations to unravel complex reaction pathways. For example, the mechanism for the addition of formaldehyde (B43269) to the indazole ring has been detailed using these methods, providing precise insights into the formation of N1-substituted products. nih.gov

Furthermore, investigations into synthetic routes for indazoles, such as silver(I)-mediated intramolecular C-H amination, have proposed a Single Electron Transfer (SET) mechanism. nih.gov Applying similar advanced methodologies to reactions involving this compound would enable researchers to control reaction outcomes with greater precision, leading to more efficient and selective syntheses of desired target molecules.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery, and this can be directly applied to the exploration of this compound. Computational approaches are already being utilized for designing indazole-based inhibitors. For instance, fragment-led de novo design software has been instrumental in identifying indazole pharmacophores that can inhibit specific cancer targets like fibroblast growth factor receptor (FGFR) kinases. researchgate.net

Future research can leverage AI and ML algorithms to screen virtual libraries of thousands of potential derivatives of this compound before committing to costly and time-consuming chemical synthesis. These models can be trained on existing data from other indazole compounds to predict various properties, including binding affinity to specific protein targets, ADME (absorption, distribution, metabolism, and excretion) characteristics, and potential toxicity. This in silico approach significantly accelerates the identification of promising lead candidates and prioritizes synthetic efforts, making the drug discovery pipeline more efficient and cost-effective. nih.gov

Development of Targeted Therapies

The indazole scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. dntb.gov.ua Several FDA-approved drugs containing the indazole core function by inhibiting specific proteins that drive cancer progression. nih.govnih.gov This proven track record strongly suggests that novel derivatives of this compound could be developed as highly selective inhibitors for a range of therapeutic targets.

Research has demonstrated the potential of indazole derivatives to inhibit a variety of key signaling proteins, including:

Tyrosine Kinases: Such as Epidermal Growth Factor Receptor (EGFR) and Fibroblast Growth Factor Receptor (FGFR), which are often dysregulated in various cancers. researchgate.netnih.gov

PARP (Poly[ADP-ribose]polymerase): An enzyme critical for DNA repair, with inhibitors like Niraparib being used for certain types of ovarian and breast cancer. nih.gov

Bacterial Proteins: Such as FtsZ, a crucial protein in bacterial cell division, highlighting the potential for developing new antibacterial agents. nih.gov

Apoptosis Regulators: Targeting pathways like the p53/MDM2 interaction to induce programmed cell death in cancer cells. nih.gov

By systematically modifying the this compound structure, researchers can design new molecules tailored to bind with high affinity and selectivity to these and other disease-relevant targets, paving the way for the next generation of precision medicines.

| Drug Name | Target | Therapeutic Area |

|---|---|---|

| Axitinib | Tyrosine Kinase Inhibitor (VEGFR) | Renal Cell Carcinoma |

| Pazopanib | Tyrosine Kinase Inhibitor (VEGFR, PDGFR) | Renal Cell Carcinoma, Soft Tissue Sarcoma |

| Niraparib | PARP Inhibitor | Ovarian, Fallopian Tube, Peritoneal Cancer |

| Entrectinib | Tyrosine Kinase Inhibitor (ROS1, NTRK) | ROS1-positive NSCLC, NTRK fusion-positive solid tumors |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 5-Bromo-4-methoxy-1H-indazole, and how is purity validated?

- Methodological Answer : The synthesis typically involves halogenation or cross-coupling reactions, such as Suzuki-Miyaura coupling, to introduce the bromine substituent. For example, bromination of 4-methoxy-1H-indazole using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at controlled temperatures (0–25°C) yields the target compound . Purity is confirmed via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR spectroscopy (key peaks: ~δ 8.1 ppm for aromatic protons, δ 3.9 ppm for methoxy group) .

Q. What are the solubility properties of this compound in common solvents?

- Methodological Answer : Solubility is assessed gravimetrically by saturating solvents (e.g., DMSO, methanol, dichloromethane) at 25°C. The compound exhibits high solubility in DMSO (>50 mg/mL) and moderate solubility in methanol (~10–20 mg/mL), making it suitable for in vitro assays. Low solubility in water (<1 mg/mL) necessitates DMSO stock solutions for biological studies .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns substituent positions (e.g., methoxy at C4, bromine at C5) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (theoretical [M+H]⁺: 241.9784; observed: 241.9782) .

- IR Spectroscopy : Identifies functional groups (e.g., C-Br stretch ~560 cm⁻¹, C-O-C stretch ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., unit cell discrepancies) be resolved for this compound?

- Methodological Answer : Use the SHELX suite for refinement and Mercury (Cambridge Crystallographic Data Centre) to compare packing patterns and intermolecular interactions (e.g., halogen bonding). Cross-validate with powder XRD and solid-state NMR to address twinning or disorder . For example, Mercury’s "Packing Similarity" tool quantifies structural overlaps with reference datasets (RMSD < 0.5 Å indicates high similarity) .

Q. What computational strategies model the interaction of this compound with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and dynamics simulations (GROMACS) predict binding modes. Parameterize the bromine atom using Merck Molecular Force Field (MMFF). For instance, docking into the ATP-binding pocket of kinase targets (e.g., CDK2) identifies key hydrophobic interactions with residues like Phe80 and Lys89 .

Q. How are intermolecular interactions analyzed in its crystal structure?

- Methodological Answer : Mercury’s "Materials Module" calculates interaction motifs (e.g., Br···π contacts, hydrogen bonds). For this compound, Br···O interactions (3.2–3.5 Å) and π-stacking (3.8 Å interplanar distance) stabilize the lattice. Void analysis reveals solvent-accessible volumes (<5% occupancy), critical for polymorphism studies .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting bioactivity data (e.g., varying IC₅₀ values) across studies?

- Methodological Answer : Standardize assay conditions (e.g., ATP concentration in kinase assays) and validate compound stability via LC-MS before/during experiments. For example, discrepancies in α-glucosidase inhibition (IC₅₀: 10–50 µM) may arise from enzyme source variations (recombinant vs. tissue-extracted) or DMSO interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.